2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a brominated indole derivative featuring a 2-methoxyphenethyl acetamide side chain. Its molecular formula is C₁₉H₂₀BrN₂O₂, with a molecular weight of 405.28 g/mol. The compound’s structure includes a 6-bromoindole core, which is known for modulating interactions with biological targets such as kinases and G-protein-coupled receptors.
Properties
Molecular Formula |
C19H19BrN2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-18-5-3-2-4-15(18)8-10-21-19(23)13-22-11-9-14-6-7-16(20)12-17(14)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23) |
InChI Key |
BQYGZDINQPTOQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation
The indole scaffold is typically synthesized via the Fischer indole synthesis or Madelung cyclization. For 6-bromoindole derivatives, post-synthetic bromination is preferred due to challenges in directing electrophilic substitution during ring formation. Starting from indole, bromination at position 6 requires careful optimization to avoid competing reactions at positions 3 or 5.
Regioselective Bromination at Position 6
Bromination of indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves moderate selectivity for the 6-position. Alternatively, directed ortho-metalation (DoM) strategies employ temporary protecting groups. For example, treating indole with tert-butoxycarbonyl (Boc) anhydride forms N-Boc-indole, which undergoes lithiation at position 6 using LDA (lithium diisopropylamide), followed by quenching with bromine to yield 6-bromo-N-Boc-indole.
Table 1: Bromination Conditions and Yields
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| NBS in DMF | NBS, DMF | 0°C | 45–50 |
| Directed Lithiation | Boc₂O, LDA, Br₂ | -78°C | 65–70 |
Preparation of 2-(2-Methoxyphenyl)Ethylamine
Reduction of Nitrile Precursors
2-(2-Methoxyphenyl)acetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C. The reaction proceeds quantitatively to yield the primary amine, which is purified via distillation under reduced pressure.
Table 2: Reduction of 2-(2-Methoxyphenyl)Acetonitrile
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 95 |
Reductive Amination Alternatives
Alternatively, reductive amination of 2-methoxyacetophenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol provides the amine, though yields are lower (~70%).
Amidation and Final Coupling
CDI-Mediated Amidation
The activated acyl imidazole intermediate reacts with 2-(2-methoxyphenyl)ethylamine in THF at room temperature. After 12 hours, the mixture is concentrated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the target compound in 75–80% yield.
Equation 2: Amidation Reaction
Acid Chloride Route
For scale-up, 2-(6-bromoindol-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride. Reaction with the amine in chloroform and aqueous NaOH at 0°C affords the acetamide after extraction and crystallization.
Table 3: Comparison of Amidation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| CDI-Mediated | CDI, THF | 75–80 | 98 |
| Acid Chloride | SOCl₂, CHCl₃ | 70–75 | 95 |
Purification and Characterization
Chromatographic Techniques
Final purification employs flash column chromatography (FCC) with gradients of ethyl acetate in hexane. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms purity >98%.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated indole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interaction with enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways involving indole derivatives.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, thereby influencing various cellular pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations
Substituent Positional Effects :
- The 2-methoxyphenyl group in the target compound may confer distinct pharmacokinetic properties compared to 4-methoxyphenyl analogs (e.g., compound 3a). For instance, 4-methoxy derivatives exhibit stronger α-glucosidase inhibition (IC₅₀ = 69 µM) , while 2-methoxy substitution could enhance CNS penetration due to reduced steric hindrance.
- 3,4-Dimethoxyphenyl analogs (e.g., ) show increased molecular weight and logP, which may improve membrane permeability but reduce aqueous solubility.
Dioxo-indole derivatives (e.g., ) introduce additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability.
Biological Activity Trends: Compounds with bulky aromatic substituents (e.g., naphthalene in 3a) demonstrate superior enzyme inhibition compared to nitro- or phenoxy-substituted analogs . Pyridinyl-ethyl and tert-butylphenyl groups (e.g., ) are associated with kinase inhibition, suggesting the target compound could be repurposed for similar applications.
Key Observations
Synthetic Accessibility :
- The target compound’s synthesis likely involves bromination of indole followed by alkylation with 2-(2-methoxyphenyl)ethylamine, similar to methods in . Challenges include ensuring regioselectivity at the indole C6 position.
- Microwave-assisted synthesis (e.g., ) improves reaction efficiency but requires precise temperature control to avoid decomposition.
Crystallography and Stability :
- Dichlorophenyl acetamides (e.g., ) exhibit conformational flexibility in crystal structures, with dihedral angles varying between 44.5°–77.5°. This suggests the target compound may also adopt multiple conformations, impacting its solid-state stability.
Biological Activity
2-(6-Bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including antimicrobial efficacy, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical formula for this compound is C15H16BrN2O2. The presence of the bromine atom in the indole ring and the methoxyphenyl group are critical for its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various bacterial strains. For instance, it has shown MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria, indicating its potential as an antibacterial agent .
- Bactericidal Action : The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production. This bactericidal effect was particularly noted against Staphylococcus aureus and Enterococcus faecalis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on MRSA : A study demonstrated that this compound significantly inhibited biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) was reported at approximately 62.216 μg/mL, showcasing its potential in treating biofilm-associated infections .
- Comparative Analysis : In comparative studies against standard antibiotics like ciprofloxacin, this compound exhibited superior biofilm inhibition rates, suggesting it could be a viable alternative or adjunct therapy in antibiotic-resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Bromine Substitution | Presence of bromine enhances lipophilicity | Increases membrane permeability |
| Methoxy Group | Contributes to electron-donating properties | Enhances binding affinity to target sites |
| Indole Core | Provides a scaffold for interaction with biological targets | Critical for antimicrobial efficacy |
The proposed mechanism includes:
- Inhibition of Protein Synthesis : The compound binds to bacterial ribosomes, disrupting protein synthesis pathways.
- Disruption of Cell Wall Synthesis : It interferes with peptidoglycan layer formation, leading to bacterial cell lysis.
Q & A
Q. What are the key synthetic pathways for 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide?
The synthesis typically involves alkylation of 6-bromoindole followed by coupling with N-[2-(2-methoxyphenyl)ethyl]acetamide. Multi-step protocols require optimization of solvent (e.g., DMF), base (e.g., NaH), and temperature to achieve yields >70%. Critical steps include purification via column chromatography and characterization by NMR and mass spectrometry .
Q. Which spectroscopic methods confirm the compound’s structural integrity?
1H/13C NMR verifies the indole core and acetamide substituents, while IR identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. These methods align with standard characterization protocols for indole derivatives .
Q. What preliminary biological activities are associated with this compound?
Analogous 6-bromoindole acetamides exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer (IC50: 10–50 µM in MCF-7 cells) properties. Initial screens should prioritize cytotoxicity (MTT assays) and enzyme inhibition studies (e.g., kinase profiling) .
Advanced Research Questions
Q. How does bromine substitution at C-6 versus C-4 affect target selectivity?
Computational docking reveals that 6-bromo substitution enhances hydrophobic interactions with kinase ATP-binding pockets, improving selectivity (Ki: 0.8 µM vs. 2.3 µM for 4-bromo analogs). Contrastingly, 4-bromo derivatives show stronger DNA intercalation (ΔTm: +5°C). Validate via comparative enzymatic assays and molecular dynamics simulations .
Q. How to resolve contradictions in reported IC50 values across cell lines?
Discrepancies may arise from assay conditions (e.g., serum content, incubation time). Mitigation strategies:
- Standardize protocols using reference compounds (e.g., doxorubicin controls).
- Perform time-dependent cytotoxicity assays (0–72 hr) to identify kinetic effects.
- Use orthogonal methods like SPR to confirm target binding affinity .
Q. What optimizations improve yield in the N-alkylation step?
Key parameters:
- Solvent: Anhydrous DMF minimizes hydrolysis byproducts.
- Temperature: Maintain <40°C to prevent over-alkylation.
- Catalysis: Phase-transfer agents (e.g., tetrabutylammonium bromide) increase reaction efficiency (yield improvement: 60% → 85%) .
Q. How to design SAR studies for the methoxyphenyl ethyl side chain?
Systematic modifications:
- Replace methoxy with ethoxy or halogens (Cl, F) to assess electronic effects.
- Vary linker length (ethyl → propyl) to probe steric tolerance.
- Introduce chiral centers to evaluate stereochemical impacts. Pair modifications with kinase inhibition assays and MD simulations .
Q. Which advanced techniques differentiate regioisomeric acetamides?
- 2D NMR : NOESY correlations distinguish spatial proximity of bromine and methoxy groups.
- X-ray crystallography : Resolves absolute configuration (e.g., C-6 vs. C-4 bromine).
- MS/MS fragmentation : Unique cleavage patterns identify positional isomers (e.g., m/z 245 for C-6 vs. m/z 231 for C-4 derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
